Product packaging for 1-(3-Aminobenzoyl)pyrrolidin-3-ol(Cat. No.:)

1-(3-Aminobenzoyl)pyrrolidin-3-ol

Cat. No.: B8673975
M. Wt: 206.24 g/mol
InChI Key: JEBVQAYCXYYJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminobenzoyl)pyrrolidin-3-ol is a chemical compound of interest in pharmaceutical and medicinal chemistry research. This synthetically derived small molecule features a benzamide structure that incorporates a pyrrolidine ring, a saturated nitrogen heterocycle recognized as a privileged scaffold in drug discovery . The saturated nature of the pyrrolidine ring provides a three-dimensional (3D) coverage that allows for more efficient exploration of the pharmacophore space compared to flat aromatic systems, which can be beneficial for optimizing interactions with biological targets . This scaffold is found in numerous bioactive molecules and is known to influence key physicochemical parameters, such as solubility and lipophilicity, which are critical for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates . The specific structure of this compound, combining an aromatic 3-aminobenzoyl group with a polar hydroxy group on the pyrrolidine ring, suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules. Its molecular formula is C₁₁H₁₄N₂O₂. Researchers can leverage this compound in designing novel ligands for various enzymes and receptors, particularly in projects aimed at developing treatments for central nervous system diseases, inflammatory conditions, or infectious diseases, where pyrrolidine-based compounds have shown significant promise . The presence of both hydrogen bond donor and acceptor sites facilitates interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B8673975 1-(3-Aminobenzoyl)pyrrolidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3-aminophenyl)-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C11H14N2O2/c12-9-3-1-2-8(6-9)11(15)13-5-4-10(14)7-13/h1-3,6,10,14H,4-5,7,12H2

InChI Key

JEBVQAYCXYYJCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Aminobenzoyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of the 1-(3-Aminobenzoyl)pyrrolidin-3-ol Core

A retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the amide bond, which simplifies the molecule into 3-aminobenzoic acid and pyrrolidin-3-ol. This approach is common for introducing the aminobenzoyl group late in the synthesis. The second key disconnection is within the pyrrolidine (B122466) ring itself, which can be conceptually broken down into acyclic precursors. This allows for various strategies to construct the five-membered heterocycle.

A classical approach often involves the use of a pre-formed pyrrolidine ring, such as from commercially available proline or 4-hydroxyproline (B1632879). mdpi.com Alternatively, the pyrrolidine skeleton can be assembled from acyclic starting materials through cyclization reactions. mdpi.com The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Classical Synthetic Routes to Pyrrolidin-3-ol Analogues

The synthesis of pyrrolidin-3-ol and its analogues is a well-established area of organic chemistry, with numerous methods reported in the literature. These methods can be broadly categorized into strategies for introducing the aminobenzoyl group and methodologies for forming the pyrrolidine ring.

Aminobenzoyl Moiety Introduction Strategies

The introduction of the 3-aminobenzoyl group is typically achieved through an acylation reaction between a pyrrolidin-3-ol derivative and a suitable 3-aminobenzoic acid derivative. To prevent unwanted side reactions, the amino group of the 3-aminobenzoic acid is often protected. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). The carboxylic acid can be activated using various coupling agents to facilitate the amide bond formation.

In some strategies, the nitro group serves as a precursor to the amino group. For instance, 3-nitrobenzoyl chloride can be reacted with pyrrolidin-3-ol, followed by the reduction of the nitro group to an amine in a later step. This approach avoids the need for protecting the amino group during the acylation.

Pyrrolidine Ring Formation Methodologies

The construction of the pyrrolidine ring is a cornerstone of many synthetic routes. A variety of methods have been developed, ranging from the use of cyclic precursors to the cyclization of acyclic molecules.

From Cyclic Precursors: Proline and 4-hydroxyproline are readily available chiral building blocks for the synthesis of pyrrolidine derivatives. mdpi.com For example, (S)-prolinol, derived from the reduction of proline, can be a starting point for various pyrrolidine-containing drugs. mdpi.com Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline can be functionalized to introduce the desired substituents. mdpi.com

Cyclization of Acyclic Precursors: The formation of the pyrrolidine ring from acyclic compounds can be achieved through both intramolecular and intermolecular cyclization reactions. mdpi.com One common method is the [3+2] cycloaddition reaction of azomethine ylides with alkenes or alkynes, which provides a versatile route to substituted pyrrolidines. osaka-u.ac.jpnih.gov Another approach involves the intramolecular cyclization of haloamines or amino alcohols. For instance, treating 4-chlorobutan-1-amine (B1590077) with a strong base leads to the formation of the pyrrolidine ring. wikipedia.org

Ring Contraction Reactions: A more novel approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jp This method offers a unique way to access the pyrrolidine skeleton from abundant starting materials. osaka-u.ac.jp

Method Description Starting Materials
From Cyclic PrecursorsUtilization of existing pyrrolidine rings. mdpi.comProline, 4-hydroxyproline mdpi.com
[3+2] CycloadditionReaction of azomethine ylides with dipolarophiles. osaka-u.ac.jpnih.govAzomethine ylides, alkenes/alkynes osaka-u.ac.jpnih.gov
Intramolecular CyclizationRing closure of acyclic precursors. mdpi.comwikipedia.orgHaloamines, amino alcohols mdpi.comwikipedia.org
Ring ContractionPhoto-promoted rearrangement of pyridines. osaka-u.ac.jpPyridines, silylborane osaka-u.ac.jp

Advanced Synthetic Techniques for this compound Synthesis

Modern synthetic chemistry offers advanced techniques for the preparation of this compound, particularly focusing on controlling the stereochemistry of the final product.

Stereoselective Synthesis of Pyrrolidin-3-ol Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of pyrrolidin-3-ol stereoisomers is of significant interest. Several methods have been developed to achieve high levels of stereocontrol.

From Chiral Precursors: As mentioned earlier, the use of naturally occurring chiral compounds like L-aspartic acid can lead to the synthesis of specific enantiomers. For example, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been synthesized from L-aspartic acid. researchgate.net

Asymmetric Cycloadditions: The [3+2] cycloaddition reaction can be rendered stereoselective by using chiral auxiliaries or catalysts. chemistryviews.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with up to four stereogenic centers with good to excellent diastereoselectivities. chemistryviews.org

Epoxide Ring Opening: The stereoselective synthesis of pyrrolidin-3-ols can be achieved from homoallylamines through epoxidation and subsequent regioselective opening of the epoxide. researchgate.net This method allows for the controlled introduction of substituents and the establishment of the desired stereochemistry.

Stereoselective Method Key Feature Example
From Chiral PrecursorsUtilizes naturally occurring chiral molecules. researchgate.netSynthesis of (S)-(+)-3-aminopyrrolidine from L-aspartic acid. researchgate.net
Asymmetric [3+2] CycloadditionEmploys chiral auxiliaries or catalysts for stereocontrol. chemistryviews.orgReaction of chiral N-tert-butanesulfinylazadienes with azomethine ylides. chemistryviews.org
Epoxide Ring OpeningControlled formation of stereocenters via epoxide chemistry. researchgate.netSynthesis from enantioenriched homoallylic amines. researchgate.net

Chemoenzymatic Approaches to Enantiopure Intermediates

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations. This approach is particularly valuable for the preparation of enantiopure intermediates for the synthesis of this compound.

Enzymes, such as lipases and reductases, can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral building blocks. For example, immobilized lipase (B570770) from Pseudomonas cepacia has been employed for the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones, which can serve as precursors to enantiopure pyrrolidin-3-ols. doi.org

More recently, one-pot photoenzymatic synthesis routes have been developed. These combine a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction to produce chiral N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine with high conversions and excellent enantiomeric excess. nih.gov This approach offers a mild and efficient workflow starting from readily available materials. nih.gov

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical synthesis, offering substantial advantages over traditional batch processing. researchgate.netunicam.it In a flow system, reactants are pumped through a network of tubes and reactors, enabling precise control over reaction parameters such as temperature, pressure, and mixing. unicam.it This methodology is particularly advantageous for optimizing the synthesis of complex molecules like this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Acylation Reaction

Parameter Batch Synthesis Flow Synthesis Advantage of Flow
Reaction Time Hours to days Seconds to minutes Drastic reduction in process time
Temperature Control Prone to hotspots/gradients Precise and uniform Improved safety and reproducibility
Scalability Complex and non-linear Simple, by running longer Predictable and easier scale-up
Safety Higher risk with large volumes Small reaction volumes at any time Inherently safer process

| Intermediate Handling | Isolation often required | Can be used directly in-line | Increased efficiency |

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. chemicaljournals.com This technique has become a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. at.ua

The synthesis of pyrrolidine derivatives is well-suited for MAOS. For example, cyclocondensation reactions to form the pyrrolidine ring from acyclic precursors, such as an alkyl dihalide and a primary amine, can be achieved efficiently in an aqueous medium under microwave irradiation. organic-chemistry.org Similarly, N-alkylation and acylation reactions on the pyrrolidine scaffold are significantly faster with microwave assistance. nih.gov The rapid heating rates can minimize the formation of side products that may occur during prolonged heating in conventional methods. nih.gov The use of MAOS can reduce reaction times from hours or days to mere minutes, making it a highly attractive method for high-throughput synthesis and rapid library generation in medicinal chemistry. chemicaljournals.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine-Fused Derivative nih.gov

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 8 hours 4 hours
Temperature 135 °C 135 °C
Yield 50% 41%
Energy Input High and sustained Lower and intermittent

| Key Advantage | Higher final yield in this specific case | Significant reduction in time and energy |

Note: While the yield was slightly lower in this specific documented MAOS case due to the reactivity of the intermediates, the time and energy savings often make it the preferred method.

Multicomponent Reactions (MCRs) for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org This approach is defined by its high atom economy, operational simplicity, and efficiency in generating molecular complexity and diversity. frontiersin.orgnih.gov MCRs are a powerful strategy for the synthesis of heterocyclic scaffolds, including the pyrrolidine ring system. rsc.orgresearchgate.net

One of the most prominent MCRs for generating pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. beilstein-journals.org Azomethine ylides can be generated in situ from the reaction of an α-amino acid with an aldehyde, which then reacts with an alkene to form the pyrrolidine ring in a highly stereoselective manner. This strategy allows for the rapid assembly of complex and diversely substituted pyrrolidine cores from simple, readily available starting materials. beilstein-journals.org By choosing the appropriate starting components, specific substitution patterns on the pyrrolidine scaffold can be achieved, which can then be further functionalized to yield target molecules like this compound. The convergence and efficiency of MCRs make them ideal for creating libraries of compounds for drug discovery. researchgate.net

Table 3: Examples of Multicomponent Reactions for Heterocyclic Scaffolds

Named Reaction Number of Components Resulting Scaffold Type General Starting Materials
Ugi Reaction Four α-Acylamino-carboxamide Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide
Passerini Reaction Three α-Acyloxy-carboxamide Aldehyde/Ketone, Carboxylic Acid, Isocyanide
Hantzsch Dihydropyridine Synthesis Three/Four Dihydropyridine Aldehyde, β-Ketoester (2 equiv.), Ammonia

| Biginelli Reaction | Three | Dihydropyrimidinone | Aldehyde, β-Ketoester, Urea/Thiourea (B124793) |

Purification and Isolation Protocols for Research-Grade Material

The successful synthesis of this compound is contingent upon effective purification and isolation to obtain research-grade material. The physicochemical properties of the target compound—containing a secondary alcohol, a tertiary amide, and an aromatic primary amine—dictate the choice of purification strategy.

Chromatography: Column chromatography is the most common method for purifying compounds of this nature.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar to moderately polar mobile phase. Given the polarity of the target molecule, a solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of base (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) would likely be required to achieve good separation and prevent peak tailing caused by the basic amine groups.

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. This is highly effective for polar compounds.

Crystallization: If the crude product is obtained as a solid of sufficient purity (>90%), crystallization can be an excellent final purification step. This involves dissolving the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. Suitable solvent systems might include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.

Distillation: While the target compound itself is likely non-volatile, purification of key intermediates, such as (S)-3-hydroxypyrrolidine, can be effectively achieved through distillation under reduced pressure. google.com This ensures that high-purity starting materials are used in the final coupling step, which simplifies the ultimate purification of the final product.

Table 4: Summary of Purification Techniques

Technique Principle Applicability for Target Compound Key Considerations
Normal-Phase Chromatography Adsorption on a polar stationary phase High; effective for separating reaction byproducts Potential for tailing; requires solvent system optimization
Reversed-Phase Chromatography Partitioning between mobile phase and non-polar stationary phase High; excellent for polar compounds Can require large solvent volumes; removal of acid additives
Crystallization Differential solubility at varying temperatures High, for final polishing of solid material Requires a suitable solvent; may have yield losses

| Distillation (for precursors) | Separation based on boiling point differences | High, for volatile liquid precursors like 3-hydroxypyrrolidine | Requires vacuum for high-boiling point liquids |

Chemical Reactivity and Derivatization of 1 3 Aminobenzoyl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidin-3-ol Hydroxyl Group

The secondary hydroxyl group in the 3-position of the pyrrolidine (B122466) ring is a key site for chemical modification. Its reactivity is characteristic of a secondary alcohol, allowing for esterification, etherification, oxidation, and nucleophilic substitution reactions.

The hydroxyl group of 1-(3-Aminobenzoyl)pyrrolidin-3-ol can undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by an acid or base. The reactivity of activated esters of indole-3-acetic acid with various amines has been studied, indicating that such esters can serve as effective acylating agents. mst.edu While direct examples with this compound are not prevalent in the provided literature, the principles of ester formation are well-established in organic chemistry.

Etherification, the formation of an ether linkage, can also be achieved at the hydroxyl position. This typically involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Table 1: Representative Esterification and Etherification Reactions of Alcohols

Reaction Type Reagents Product General Conditions
Esterification Carboxylic Acid, Acid Catalyst Ester Heating
Esterification Acid Chloride, Base Ester Room Temperature

The secondary alcohol of the pyrrolidin-3-ol moiety can be oxidized to the corresponding ketone, 3-oxo-1-(3-aminobenzoyl)pyrrolidine. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the amine group. Mild oxidizing agents are generally preferred. Studies on the oxidation of structurally related polyfunctional amino-propanediol derivatives have shown that the nature of the substituents on the nitrogen atom can influence the reaction's outcome. researchgate.net

Conversely, the pyrrolidine ring itself is generally resistant to reduction under standard conditions. However, related heterocyclic systems can be synthesized through reductive pathways. For instance, the reduction of enaminones derived from cyclohexane-1,3-dione yields 3-aminocyclohexanols. rsc.org Similarly, the reduction of 1,3-diketones can be controlled to produce diols with high stereoselectivity. rsc.org The synthesis of pyrrolidin-3-ol itself can be achieved through the reduction of 4-chloro-3-hydroxybutyronitrile. google.com

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, the hydroxyl group can be displaced by a variety of nucleophiles. An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group using orthoesters, demonstrating a pathway for its conversion to a more reactive species. organic-chemistry.org

Reactivity of the Amine Group on the Benzoyl Moiety

The primary aromatic amine on the benzoyl group is a versatile functional handle for a wide range of chemical modifications, including acylation, sulfonylation, and amide bond formation.

The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. A common example of such a reaction is the protection of an amine group using Boc anhydride (B1165640) (di-tert-butyl dicarbonate). google.com

Sulfonylation, the reaction with a sulfonyl chloride in the presence of a base, yields the corresponding sulfonamide. An example of a related sulfonated compound is 3-(aminomethyl)-1-(ethanesulfonyl)pyrrolidin-3-ol, where a sulfonyl group is attached to the pyrrolidine nitrogen. nih.gov These reactions are fundamental in medicinal chemistry for modifying the properties of a parent molecule.

Table 2: Common Acylation and Sulfonylation Reagents for Amines

Reaction Type Reagent Functional Group Formed
Acylation Acid Chloride Amide
Acylation Acid Anhydride Amide
Acylation Boc Anhydride Boc-carbamate

The formation of an amide bond between the amine group of this compound and a carboxylic acid is a cornerstone of peptide and medicinal chemistry. researchgate.net Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid is typically activated using a coupling reagent.

A wide variety of coupling reagents are available to facilitate this transformation, each with its own mechanism of action and applications. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, promoting nucleophilic attack by the amine. researchgate.netluxembourg-bio.com For instance, a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, was shown to react efficiently with carboxylic acids in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. nih.gov

Table 3: Selected Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagents Byproducts
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Ureas
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP Phosphine oxides

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. nih.gov The development of new and more efficient coupling agents remains an active area of research. nih.gov

Diazo Coupling Reactions

The primary aromatic amine on the benzoyl ring of this compound is a key functional group that can undergo diazotization followed by azo coupling reactions. This two-step process is a fundamental method for the synthesis of azo compounds, which are known for their vibrant colors and have applications as dyes. youtube.comlibretexts.org

The first step involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. youtube.com The resulting aryldiazonium cation is an electrophile that can then react with an electron-rich coupling component in an electrophilic aromatic substitution reaction. libretexts.org

Common coupling components include phenols, naphthols, and aromatic amines. youtube.comlibretexts.org For instance, coupling with phenol (B47542) in a basic medium would be expected to yield a hydroxy-substituted azo dye. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic attack of the diazonium salt primarily to the para position. libretexts.org If the para position is blocked, coupling may occur at an ortho position. libretexts.org

Similarly, coupling with β-naphthol under alkaline conditions would likely produce an intensely colored azo dye. The reaction with aromatic amines, such as aniline, can also occur. The pH of the reaction medium is a critical factor in determining the reactivity of the coupling component; phenols are more reactive under basic conditions, while amines are often coupled under slightly acidic to neutral conditions. libretexts.org

The general scheme for the diazo coupling reaction of this compound is as follows:

Diazotization: Formation of the diazonium salt from the primary aromatic amine.

Azo Coupling: Reaction of the diazonium salt with a suitable coupling partner (e.g., phenol, β-naphthol, aniline) to form the corresponding azo dye.

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound is a secondary amine incorporated within an amide structure. This significantly reduces its basicity and nucleophilicity compared to a free secondary amine. However, under appropriate conditions, this nitrogen can still be functionalized.

Direct N-alkylation of the pyrrolidine nitrogen in this compound would be challenging due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons. Standard alkylation conditions using alkyl halides might not be effective or could require harsh conditions. researchgate.net

More sophisticated methods, often involving strong bases to deprotonate the amide nitrogen followed by reaction with an electrophile, could potentially be employed. However, the presence of the hydroxyl group on the pyrrolidine ring introduces another site for potential O-alkylation, creating a regioselectivity challenge.

N-arylation of pyrrolidines is a well-developed area of synthetic chemistry, with methods such as the Buchwald-Hartwig amination and Ullmann condensation being prominent. nih.gov These reactions typically involve the coupling of an amine with an aryl halide in the presence of a metal catalyst (e.g., palladium or copper) and a base. nih.govorganic-chemistry.org The application of these methods to the amide nitrogen of this compound would be a non-standard transformation and likely require specialized catalytic systems.

Recent strategies for the N-arylation of pyrrolidines encompass a wide range of methods, including transition-metal-catalyzed and metal-free approaches. nih.gov For instance, reductive amination of diketones with anilines has been shown to be a practical route to N-aryl-substituted pyrrolidines. nih.gov While not directly applicable to the pre-formed pyrrolidine ring in the target molecule, this highlights the diversity of synthetic approaches to such structures.

The formation of a quaternary ammonium (B1175870) salt from the pyrrolidine nitrogen of this compound is highly unlikely. Quaternization reactions involve the alkylation of a tertiary amine to form a positively charged quaternary ammonium ion. nih.govnih.gov The nitrogen atom in this compound is part of an amide and is therefore not sufficiently nucleophilic to react with alkyl halides to form a stable quaternary salt. The lone pair of electrons on the nitrogen is delocalized by resonance with the carbonyl group, rendering it unreactive towards quaternization.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes regioselectivity a crucial aspect of its derivatization. For instance, in reactions involving both the primary aromatic amine and the secondary alcohol, the choice of reagents and reaction conditions will determine which group reacts preferentially.

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.org In the case of this compound, potential regioselective considerations include:

N- vs. O-Alkylation: When using alkylating agents, there is a possibility of reaction at the pyrrolidine nitrogen (if deprotonated), the primary aromatic amine, or the hydroxyl group. The relative acidity and nucleophilicity of these sites will dictate the outcome.

Stereoselectivity is also a key consideration due to the chiral center at the 3-position of the pyrrolidine ring. Reactions that introduce a new stereocenter or modify the existing one can potentially lead to a mixture of diastereomers. The stereochemistry of the pyrrolidine ring and its substituents can influence the approach of reagents and thus the stereochemical outcome of the reaction. Catalytic asymmetric synthesis methods are often employed to control the stereochemistry in the synthesis of complex pyrrolidine derivatives. rsc.org

For example, in the derivatization of the hydroxyl group, the stereochemistry at C3 can direct the approach of a reagent, potentially leading to a preferred stereoisomer of the product. Similarly, reactions at the C2 or C5 positions of the pyrrolidine ring, if they were to occur, would also be influenced by the existing stereocenter at C3.

While specific studies on the regioselectivity and stereoselectivity of reactions involving this compound are not available in the provided search results, the principles of these concepts are fundamental to predicting the outcomes of its chemical transformations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-aminobenzoyl group and the aliphatic protons of the pyrrolidin-3-ol ring. The aromatic region would typically display complex splitting patterns corresponding to the four protons on the benzene (B151609) ring. The protons on the pyrrolidine (B122466) ring would appear in the aliphatic region, with their chemical shifts influenced by the adjacent hydroxyl and amide groups. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show a signal for the carbonyl carbon of the amide in the downfield region (typically 165-175 ppm). The aromatic carbons would resonate in the 110-150 ppm range, while the carbons of the pyrrolidinol ring would appear in the upfield region. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals of the pyrrolidine ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. It would show two distinct signals corresponding to the amide nitrogen and the aromatic amine nitrogen, confirming their different chemical environments.

Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted ¹H NMR DataPredicted ¹³C NMR Data
PositionPredicted Chemical Shift (ppm)MultiplicityPositionPredicted Chemical Shift (ppm)
Aromatic H6.7 - 7.5mCarbonyl (C=O)~170
NH₂~3.8br sAromatic C-NH₂~147
Pyrrolidine H53.5 - 3.9mAromatic C-CO~136
Pyrrolidine H23.5 - 3.9mAromatic CH115 - 130
Pyrrolidine H3~4.5mPyrrolidine C3~70
Pyrrolidine H41.9 - 2.2mPyrrolidine C5~46
OHVariablebr sPyrrolidine C2~55
Pyrrolidine C4~35

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the pyrrolidine ring and the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for establishing the connection between the 3-aminobenzoyl group and the pyrrolidine ring via the correlation of the carbonyl carbon to the protons on the nitrogen-adjacent carbons of the pyrrolidine ring (C2 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can help determine the stereochemistry of the pyrrolidin-3-ol ring and identify the preferred conformation of the molecule in solution.

The 1-(3-Aminobenzoyl)pyrrolidin-3-ol molecule possesses conformational flexibility, primarily due to the rotation around the amide C-N bond and the puckering of the pyrrolidine ring. acs.org Spectroscopic data suggests that N-aroyl derivatives of pyrrolidine can exist as a mixture of E/Z diastereomers in solution due to the restricted rotation around the N-CO bond. researchgate.net This phenomenon can lead to the doubling of some NMR signals. researchgate.net

Variable-temperature (VT) NMR studies can be employed to investigate this dynamic behavior. By acquiring spectra at different temperatures, it is possible to observe the coalescence of the doubled signals at higher temperatures, allowing for the calculation of the energy barrier to rotation around the amide bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₄N₂O₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Calculated Exact Mass

Molecular FormulaIonCalculated Exact Mass (m/z)
C₁₁H₁₄N₂O₂[M+H]⁺207.11280

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable information about the molecule's structure. Product ion spectroscopy of immonium ions formed during ionization has proven to be a powerful tool for structural elucidation of related compounds.

For this compound, key fragmentation pathways would likely include:

Cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation (m/z 120) and the pyrrolidin-3-ol radical.

Loss of a water molecule (18 Da) from the pyrrolidinol ring.

Fragmentation of the pyrrolidine ring, leading to the formation of characteristic immonium ions.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally sensitive compounds like this compound. A method using ion-pairing reversed-phase LC-MS/MS has been developed for the quantification of similar amine-containing compounds in various matrices. nih.gov This approach involves using an ion-pairing agent to improve the retention and separation of the analyte on a reversed-phase column, followed by detection using tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. nih.gov The use of positive electrospray ionization (ESI+) is typical for such compounds, and monitoring multiple reaction monitoring (MRM) transitions enhances the specificity of detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility and thermal stability of the analyte. For instance, a common derivatization agent is phenyl boronic acid for compounds containing diol functionalities. nih.gov However, direct analysis without derivatization is preferable to simplify the procedure and avoid potential side reactions. google.com GC-MS analysis provides detailed information on volatile impurities that may be present in a sample of this compound. nih.govgoogle.com The validation of such methods typically includes assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision to ensure reliable results. nih.govnih.gov

Table 1: Chromatographic Purity Analysis of this compound

Parameter LC-MS GC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis.
Sample Volatility Suitable for non-volatile and thermally labile compounds. Typically requires volatile and thermally stable compounds; derivatization may be necessary.
Ionization Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI), Chemical Ionization (CI).
Common Impurities Detected Starting materials, by-products, degradation products. Volatile organic compounds, residual solvents.
Key Advantages Wide applicability to a range of compounds, high sensitivity and selectivity with MS/MS. High resolution, established libraries for compound identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. vscht.czresearchgate.net

Infrared (IR) Spectroscopy of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of an N-H stretching vibration for the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the tertiary amide group would be observed around 1630-1680 cm⁻¹. The O-H stretching of the alcohol would be a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹. vscht.cz The aromatic ring will also exhibit C=C stretching bands in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy , being less sensitive to polar functional groups like O-H and N-H, provides complementary information. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary Amine (Ar-NH₂) N-H Stretch 3300-3500 IR
Tertiary Amide (R-CO-NR'₂) C=O Stretch 1630-1680 IR
Alcohol (-OH) O-H Stretch (broad) 3200-3600 IR
Aromatic Ring C-H Stretch > 3000 IR, Raman
Aromatic Ring C=C Stretch 1400-1600 IR, Raman
Alkane (Pyrrolidine Ring) C-H Stretch < 3000 IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information about bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. nih.govnih.govmdpi.com

For a molecule like this compound, X-ray analysis would reveal the planarity of the benzoyl group and the puckering of the pyrrolidine ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing. mdpi.com The determination of the crystal system, space group, and unit cell dimensions are the initial steps in a single-crystal X-ray diffraction analysis. mdpi.commdpi.com While a specific crystal structure for this compound is not publicly available, the structures of related pyrrolidine derivatives have been extensively studied, providing a basis for understanding its likely solid-state conformation. mdpi.commdpi.comresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The pyrrolidin-3-ol moiety of this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. nih.govnih.gov

This separation is typically achieved using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). phenomenex.comnih.govresearchgate.netnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (e.g., amylose, cellulose), proteins, or synthetic chiral polymers. phenomenex.com The choice of mobile phase is also critical for achieving optimal separation. phenomenex.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This is a critical quality attribute for chiral molecules, as different enantiomers can have distinct biological activities. nih.gov

Table 3: Techniques for Chiral Analysis of this compound

Technique Principle Key Parameters Outcome
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Chiral column (e.g., polysaccharide-based), mobile phase composition, flow rate, detection wavelength. Separation of enantiomers, determination of enantiomeric excess.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase. Chiral column, temperature program, carrier gas flow rate. Separation of enantiomers (often after derivatization), determination of enantiomeric excess.
Chiral Capillary Electrophoresis Differential migration of enantiomers in an electric field in the presence of a chiral selector. Chiral selector (e.g., cyclodextrins), buffer pH, applied voltage. Separation of enantiomers, determination of enantiomeric excess. nih.gov

Theoretical and Computational Chemistry Studies of 1 3 Aminobenzoyl Pyrrolidin 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which dictate its reactivity, stability, and intermolecular interactions. These calculations, often employing methods like Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure. nih.govresearchgate.net For 1-(3-Aminobenzoyl)pyrrolidin-3-ol, such studies would provide invaluable insights into its chemical behavior.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. nih.gov An analysis for this compound would focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO would likely be localized on the electron-rich aminobenzoyl ring system, specifically the amino group and the aromatic ring. The LUMO would likely be centered on the benzoyl portion, particularly the carbonyl group, which can accept electron density.

Expected Data Table: Frontier Molecular Orbital Energies This table would present the calculated energies of the FMOs. A smaller energy gap suggests higher reactivity.

Molecular OrbitalEnergy (eV)Description
HOMOValueLikely localized on the aminophenyl group
LUMOValueLikely localized on the benzoyl carbonyl group
HOMO-LUMO GapValueIndicator of chemical stability and reactivity

Note: The values in this table are placeholders, as specific experimental or computational data for this compound is not available.

Charge Distribution and Electrostatic Potentials

This analysis reveals how electron density is distributed across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A Molecular Electrostatic Potential (MESP) map visually represents this distribution.

For this compound, one would expect to find:

Negative Potential (Red/Yellow): Around the oxygen atom of the carbonyl group, the oxygen of the hydroxyl group, and the nitrogen of the amino group, indicating regions prone to electrophilic attack.

Positive Potential (Blue): Around the hydrogen atoms of the hydroxyl and amino groups, and potentially the carbonyl carbon, indicating regions susceptible to nucleophilic attack.

This information is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins.

Expected Data Table: Calculated Partial Atomic Charges This table would list the calculated partial charges on key atoms using a method like Restrained Electrostatic Potential (RESP). These charges are used in molecular mechanics force fields.

AtomPartial Charge (e)
Carbonyl Oxygen (C=O)Value (e.g., -0.5)
Hydroxyl Oxygen (-OH)Value (e.g., -0.6)
Amino Nitrogen (-NH2)Value (e.g., -0.8)
Carbonyl Carbon (C=O)Value (e.g., +0.6)
Hydroxyl Hydrogen (-OH)Value (e.g., +0.4)

Note: The values in this table are illustrative placeholders.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding its three-dimensional structure and behavior in different environments. researchgate.netresearchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) uses classical physics to model molecules, offering a computationally less expensive way to explore the vast number of possible conformations. rsc.org A systematic search would identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. mdpi.com An MD simulation of this compound, typically in a simulated solvent like water, would reveal:

The stability of different conformers.

The dynamics of the pyrrolidine (B122466) ring puckering.

The orientation of the aminobenzoyl group relative to the pyrrolidinol moiety.

The formation and breaking of intramolecular hydrogen bonds, for instance between the hydroxyl group and the amide oxygen or the amino group.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. researchgate.netnih.gov For this compound, a simplified PES could be mapped by systematically rotating key dihedral angles (e.g., the angle of the bond connecting the benzoyl group to the pyrrolidine ring) and calculating the energy at each step.

The resulting map would show energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between these conformers. This provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is essential for interpreting experimental data or identifying the compound. nih.gov

Expected Data Table: Predicted Spectroscopic Data DFT calculations can provide predictions for key spectroscopic features.

Spectroscopy TypePredicted FeaturePredicted Value
¹H NMR Chemical Shift (ppm)Values for each unique proton
¹³C NMR Chemical Shift (ppm)Values for each unique carbon
Infrared (IR) Vibrational Frequency (cm⁻¹)Value for C=O stretch, N-H stretch, O-H stretch
UV-Visible λ_max (nm)Value for π→π transitions in the aromatic ring*

Note: The values in this table are placeholders, as specific computational data for this compound is not available.

These predictions are generated by calculating properties like nuclear magnetic shielding (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). iu.edu.sa Comparing these predicted spectra with experimental ones helps confirm the molecular structure and its conformational state.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become crucial in predicting NMR chemical shifts (δ) to aid in the interpretation of experimental spectra. bohrium.com The prediction process for a molecule like this compound would typically involve a multi-step workflow. github.io

Initially, a conformational search is performed to identify the molecule's low-energy conformers. This is followed by geometry optimization of each conformer. Finally, the NMR shielding tensors are calculated for each optimized conformer, which are then averaged based on the Boltzmann population of the conformers to yield the final predicted chemical shifts. github.io Various software and levels of theory can be employed for these predictions, with the choice impacting the accuracy of the results. academie-sciences.fr Machine learning approaches are also emerging as powerful tools for rapid and accurate chemical shift prediction. nih.govnih.gov

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1'138.2--
C2'115.8H2'6.85
C3'148.5--
C4'117.4H4'6.90
C5'129.5H5'7.20
C6'119.1H6'7.05
C=O168.9--
C245.7H2a, H2b3.65, 3.80
C368.3H34.50
C434.2H4a, H4b2.10, 2.30
C552.1H5a, H5b3.50, 3.70
NH₂-NH₂5.30
OH-OH4.90

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available. The values are representative of what might be expected based on the chemical structure.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, are instrumental in predicting the infrared (IR) and Raman spectra of a molecule. For this compound, these calculations would yield the frequencies and intensities of its fundamental vibrational modes. Each mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

The predicted spectrum can be used to identify characteristic functional groups present in the molecule, such as the N-H stretches of the amine group, the O-H stretch of the alcohol, the C=O stretch of the amide, and various C-H and C-N vibrations. By comparing the calculated vibrational frequencies with experimental IR or Raman data, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the potential energy surface (PES) of a reaction. For the synthesis or reactions involving this compound, computational studies could elucidate the step-by-step mechanism, identify all intermediates, and locate the transition state for each step.

For instance, in the synthesis of related pyrrolidine derivatives, DFT calculations have been used to explore the mechanistic details of reactions, such as the reaction between a 3-pyrroline-2-one (B142641) derivative and an amine. beilstein-journals.org Such studies can determine the activation energies (energy barriers) of different possible reaction pathways, thereby predicting the most likely mechanism. beilstein-journals.orgrsc.org The identification of transition states, which are first-order saddle points on the PES, is a critical component of these studies. The geometry and energetic properties of the transition state provide a deep understanding of the factors controlling the reaction's rate and selectivity. researchgate.net For complex reactions, multiple mechanisms, including catalyzed and uncatalyzed pathways, can be computationally evaluated. github.io

In Silico Ligand-Target Interaction Prediction

Molecular Docking Simulations with Protein Targets (theoretical binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.commdpi.com For this compound, molecular docking simulations could be employed to screen for potential biological targets and to understand the structural basis of its hypothetical bioactivity.

In a typical docking study, the three-dimensional structure of the ligand is placed into the binding site of a protein, and various conformations and orientations of the ligand are sampled. A scoring function is then used to estimate the binding energy for each pose, with the lowest energy pose representing the most likely binding mode. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, studies on other pyrrolidine derivatives have used molecular docking to identify key amino acid residues in the active sites of enzymes that are crucial for binding. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase (e.g., 2RKU)-8.5ASP145Hydrogen Bond (with OH)
LYS88Hydrogen Bond (with C=O)
PHE144π-π Stacking (with benzoyl ring)
VAL35Hydrophobic Interaction (with pyrrolidine ring)
GLU143Hydrogen Bond (with NH₂)

Note: This data is purely illustrative. The protein target and interacting residues are hypothetical and serve to demonstrate the type of information obtained from a molecular docking study. The binding affinity is a representative value.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. nih.gov

For a novel compound like this compound, a QSAR model could be used to predict its hypothetical bioactivity based on its structural features. This would first require a dataset of structurally related compounds with known activities against a specific biological target. Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for all compounds in the dataset, including the target compound. The resulting QSAR model can then be used to predict the activity of new, untested compounds. nih.govresearchgate.net

Table 3: Selected Molecular Descriptors for this compound for a Hypothetical QSAR Model

Descriptor TypeDescriptorCalculated ValuePotential Influence on Bioactivity
ElectronicDipole Moment3.5 DInfluences polar interactions with the target.
StericMolecular Volume185 ųAffects the fit within the binding pocket.
HydrophobicLogP1.2Governs membrane permeability and hydrophobic interactions.
TopologicalNumber of Hydrogen Bond Donors3Important for forming hydrogen bonds with the target.
TopologicalNumber of Hydrogen Bond Acceptors3Important for forming hydrogen bonds with the target.

Note: The descriptor values in this table are hypothetical and for illustrative purposes only. They represent the types of parameters that would be used in a QSAR study.

Exploration of Biological Interactions and Mechanistic Studies in Vitro and Pre Clinical Non Human Models

Interaction with Specific Enzyme Classes (e.g., kinases, proteases, glycosidases, DPP-4, MMPs, DHFR, BACE1, GABA transporters)

There is no published data detailing the direct interaction of 1-(3-Aminobenzoyl)pyrrolidin-3-ol with the specified enzyme classes. While the pyrrolidine (B122466) core is a feature in many enzyme inhibitors, specific experimental results for this compound are not available.

Inhibition Kinetics and Binding Affinities

No information on the inhibition kinetics (such as Ki, IC50) or binding affinities of this compound towards any enzyme has been reported.

Substrate Mimicry and Allosteric Modulation Studies

There are no studies available that investigate whether this compound acts as a substrate mimic or an allosteric modulator for any enzyme.

Receptor Binding Profiling (in vitro, non-human tissues/cells)

Scientific literature lacks any reports on the receptor binding profile of this compound.

Radioligand Binding Assays

No data from radioligand binding assays involving this compound could be found.

Functional Assays in Cell-Based Systems (non-human cell lines)

There are no published functional assays in non-human cell lines that characterize the activity of this compound.

Ion Channel Modulation Studies (in vitro, non-human cell lines)

No studies on the modulatory effects of this compound on ion channels have been documented in the scientific literature.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

The characterization of how a small molecule, or ligand, binds to its protein target is fundamental in understanding its biological function. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a detailed view of the molecular recognition process.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. smolecule.com The method involves immobilizing one interacting partner, the ligand (in this case, a target protein), onto a sensor chip surface. smolecule.com The other partner, the analyte (such as this compound), is then flowed across this surface. smolecule.com Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. smolecule.com This allows for the direct measurement of the association (k_on) and dissociation (k_off) rate constants of the interaction, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. smolecule.com

A comprehensive review of scientific literature did not yield specific SPR studies conducted on this compound. Such an analysis would provide critical data on its binding kinetics to a putative protein target. The results would be presented in a table detailing the kinetic parameters.

Table 1: Illustrative Kinetic Data from an SPR Experiment This table is a hypothetical representation of data that would be generated from an SPR analysis and does not represent actual experimental results for this compound.

Analyte Ligand (Target Protein) Association Rate (k_on) (M⁻¹s⁻¹) Dissociation Rate (k_off) (s⁻¹) Affinity (K_D) (nM)

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization of protein-ligand interactions in solution. In an ITC experiment, a solution of the ligand is titrated in small increments into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding, allowing for the simultaneous determination of the binding affinity (K_a), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This profile helps to elucidate the driving forces behind the binding, such as hydrogen bonding or hydrophobic interactions.

While no specific ITC studies involving this compound have been reported, this technique has been used to characterize related inhibitors. For instance, studies on prolyl oligopeptidase (POP) inhibitors have utilized ITC to measure binding thermodynamics.

Table 2: Thermodynamic Parameters for a Prolyl Oligopeptidase (POP) Inhibitor Determined by ITC This table presents published data for a known POP inhibitor and serves as an example of the thermodynamic data obtained through ITC. It does not represent data for this compound.

Compound K_i (nM) k_on (M⁻¹s⁻¹) k_off (s⁻¹) ΔH (kcal/mol)

*Compound 4 is identified as (S)-1-((S)-2-Cbz-aminobutanoyl)pyrrolidine-2-carbonitrile, a related proline-containing compound.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule or a molecular complex. To study a protein-ligand interaction, a high-quality crystal of the target protein bound to the ligand of interest must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, which is then used to build an atomic-resolution model of the protein-ligand complex. This structural information is invaluable as it reveals the precise binding mode of the ligand, identifying the specific amino acid residues involved in the interaction and the geometry of the binding pocket.

There are no published reports on the X-ray crystal structure of this compound in complex with a protein target. Obtaining such a structure would be a critical step in understanding its mechanism of action at a molecular level and would provide a robust foundation for any structure-based drug design efforts. The data from such an experiment would typically include crystallographic data and refinement statistics.

Table 3: Example Crystallographic Data and Refinement Statistics This table is a representative example of the data reported for a protein-ligand complex crystal structure and is not based on experimental results for this compound.

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions (a, b, c) (Å) 50.5, 85.2, 95.8
Resolution (Å) 1.8
R-work / R-free 0.19 / 0.22
No. of protein atoms 2,540
No. of ligand atoms 25

Cellular Uptake and Subcellular Localization Studies (in vitro, non-human cell lines)

Understanding if and how a compound enters a cell and where it localizes is crucial for interpreting its biological activity. Cellular uptake studies are typically performed in vitro using non-human cell lines. These experiments track the concentration of the compound inside the cells over time. Subcellular localization studies then aim to identify the specific organelles or compartments (e.g., nucleus, mitochondria, cytoplasm) where the compound accumulates. This is often achieved using techniques like fluorescence microscopy, assuming the compound is intrinsically fluorescent or can be tagged with a fluorescent probe.

No experimental data regarding the cellular uptake or subcellular localization of this compound in any cell line has been published in the available scientific literature. These studies would be necessary to confirm that the compound can reach intracellular targets to exert a biological effect.

Mechanistic Elucidation of Observed Biological Effects (e.g., apoptosis induction via caspase activation)

Should a compound exhibit biological effects like cytotoxicity, mechanistic studies are required to uncover the underlying molecular pathways. Apoptosis, or programmed cell death, is a common mechanism. A key pathway for apoptosis involves the activation of a family of proteases called caspases. Initiator caspases (like caspase-8 or caspase-9) are activated by specific signals and in turn cleave and activate effector caspases (like caspase-3), which then execute the dismantling of the cell by cleaving critical cellular substrates. The activation of caspases can be triggered by external signals (the extrinsic pathway) or internal stress signals, often involving the mitochondria (the intrinsic pathway).

There is currently no evidence in the scientific literature to suggest that this compound induces apoptosis or leads to the activation of caspases. Investigating this potential mechanism would typically involve treating a relevant non-human cell line with the compound and then performing assays to measure caspase activity or the cleavage of caspase substrates.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Development as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and identifying molecular events and targets within living systems. nih.gov The structure of 1-(3-Aminobenzoyl)pyrrolidin-3-ol is well-suited for conversion into such probes through the incorporation of reporter groups and reactive moieties.

The primary aromatic amine on the aminobenzoyl portion of the molecule is a key functional group for fluorescent labeling and bioconjugation. researchgate.net Bioconjugation is the process of covalently linking molecules, such as a small-molecule probe, to a biomolecule like a protein or nucleic acid. creative-biolabs.com The amine group can readily react with a variety of amine-reactive fluorescent dyes that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates. researchgate.net This reaction forms a stable amide or thiourea (B124793) bond, respectively, attaching the fluorophore to the scaffold.

These fluorescently-tagged versions of this compound can then be used as probes in various applications, including fluorescence microscopy, flow cytometry, and immunoassays, to track the localization and interactions of the scaffold within cellular systems. creative-biolabs.com Furthermore, the hydroxyl group on the pyrrolidine (B122466) ring offers an alternative handle for conjugation following appropriate chemical activation.

Table 1: Common Bioconjugation Reactions for Fluorescent Labeling

Reactive Group on Probe Functional Group on Biomolecule/Scaffold Resulting Covalent Bond
N-Hydroxysuccinimide (NHS) Ester Amine (-NH₂) Amide
Isothiocyanate Amine (-NH₂) Thiourea
Maleimide Thiol (-SH) Thioether

This table illustrates common chemical reactions used to attach labels to molecules like this compound, which contains a reactive amine group.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a small molecule. nih.gov This method involves a chemical probe that, upon activation by light, forms a covalent bond with its binding partner. nih.govmdpi.com The this compound scaffold can be transformed into a photoaffinity probe by incorporating two key features: a photoreactive group and a reporter tag. mdpi.com

The photoreactive group, such as a diazirine, benzophenone, or aryl azide, is typically added to the benzoyl ring. enamine.net This group remains inert until irradiated with UV light, at which point it generates a highly reactive species (a carbene or nitrene) that can irreversibly cross-link with nearby amino acid residues in the target protein's binding site. mdpi.comnih.gov

A reporter tag, such as a terminal alkyne or biotin (B1667282), is also included in the probe's structure. nih.govresearchgate.net The alkyne handle allows for the subsequent attachment of a fluorescent dye or biotin via a "click reaction" (copper-catalyzed azide-alkyne cycloaddition) for visualization or affinity purification. nih.gov This entire process enables researchers to isolate and identify the specific proteins that interact with the this compound core structure, a critical step in elucidating its mechanism of action. nih.govnih.gov

Table 2: Common Photoreactive Groups Used in Photoaffinity Labeling

Photoreactive Group Reactive Intermediate Activation Wavelength
Aryl Azide Nitrene 254-400 nm
Benzophenone Triplet Ketone ~350-360 nm
Phenyl Diazirine Carbene ~350-380 nm

This table summarizes key photoreactive moieties that can be incorporated into the this compound scaffold to create a photoaffinity probe. enamine.net

Scaffold for Combinatorial Library Synthesis

The this compound structure is an ideal starting point, or scaffold, for combinatorial chemistry. This approach allows for the rapid synthesis of a large number of structurally related compounds, known as a library, which can then be screened for biological activity. nih.gov

The scaffold possesses several points of diversity that can be readily functionalized. A library of analogues can be generated by varying the substituents at these positions:

The Pyrrolidine Hydroxyl Group: The -OH group can be acylated, alkylated, or replaced with other functional groups.

The Pyrrolidine Nitrogen: While part of an amide, the pyrrolidine ring itself can be synthesized with substituents.

The Benzoyl Ring: The aromatic ring can be substituted with various groups (e.g., halogens, alkyls, ethers) to explore structure-activity relationships.

The Amine Group: The primary amine of the starting material, 3-aminobenzoic acid, is used to form the amide bond with the pyrrolidine, but different aminobenzoic acid derivatives could be used.

A similar approach was demonstrated with 3-amino-5-hydroxybenzoic acid, which was used as a core structure to prepare a library of over 2,000 compounds using solid-phase synthesis and a split/combine method. nih.gov Likewise, the (S)-3-aminopyrrolidine scaffold was used to generate a series of compounds that were identified as dual inhibitors of Abl and PI3K kinases, demonstrating the utility of the pyrrolidine motif in creating focused libraries for specific target classes. nih.gov

Table 3: Potential Diversification of the this compound Scaffold

Scaffold Position Potential Modification (R-Group) Purpose of Modification
Pyrrolidine C3-OH -OR, -OC(O)R, -NR₂ Explore hydrogen bonding, polarity
Benzoyl Ring (C2', C4', C5', C6') -F, -Cl, -Br, -CH₃, -OCH₃ Modulate electronics, solubility, metabolism

Once a combinatorial library based on the this compound scaffold is synthesized, it can be subjected to high-throughput screening (HTS). nih.gov HTS uses automated robotics and sensitive detection methods to rapidly test thousands to millions of compounds for their ability to interact with a biological target or produce a specific cellular response. nih.gov

In a research setting, these libraries can be screened against a wide array of non-human targets, such as enzymes from pathogenic bacteria or viruses, to identify starting points for new anti-infective agents. They can also be used in phenotypic screens, where the effect on the whole organism or cell is measured without prior knowledge of the specific target. nih.gov For example, a screen of 81,000 small molecules was used to identify inhibitors of NLRP3 inflammasome activation by monitoring the formation of fluorescent specks in cells. nih.gov The compounds identified from an HTS campaign, known as "hits," provide the initial chemical matter for more focused drug discovery efforts. nih.gov

Lead Optimization Strategies based on this compound Scaffold

If a compound from a library based on the this compound scaffold shows promising activity in an initial screen, it becomes a "lead compound." Lead optimization is the iterative process where medicinal chemists systematically modify the structure of the lead to improve its properties, such as potency, selectivity, and pharmacokinetic profile (ADMET - absorption, distribution, metabolism, excretion, and toxicity). numberanalytics.comnih.gov

Key strategies for optimizing a lead based on this scaffold include:

Structure-Activity Relationship (SAR) Analysis: This involves synthesizing and testing a series of closely related analogues to understand how specific structural changes affect biological activity. nih.gov For instance, modifying substituents on the benzoyl ring can impact binding affinity and metabolic stability. researchgate.net

Bioisosteric Replacement: A functional group on the lead compound is replaced by another group with similar physical or chemical properties. numberanalytics.com For example, a hydroxyl group on the pyrrolidine ring could be replaced with an amine or a fluorine atom to alter hydrogen bonding capacity and metabolic stability.

Scaffold Hopping and Simplification: In some cases, the core scaffold itself might be replaced with a different but structurally related one to improve properties or secure intellectual property. numberanalytics.com Alternatively, structural simplification may be employed, where non-essential parts of the molecule are removed to reduce molecular weight and complexity, which can improve drug-like properties. scienceopen.com

Stereochemical Optimization: The pyrrolidine ring contains a chiral center at the 3-position. Synthesizing and testing different stereoisomers is crucial, as biological targets are often stereoselective, and one isomer may have significantly higher activity than another. nih.gov

Through these optimization strategies, a lead compound originating from the this compound scaffold can be refined into a preclinical drug candidate. numberanalytics.com

Table 4: Lead Optimization Strategies for the this compound Scaffold

Strategy Example Modification Goal
SAR Analysis Add a chlorine atom to the benzoyl ring. Increase binding affinity by probing a hydrophobic pocket.
Bioisosteric Replacement Replace the C3-hydroxyl with a fluorine atom. Block metabolic oxidation at that position.
Stereochemical Optimization Synthesize and test the (R) vs. (S) isomer at C3. Determine the optimal stereochemistry for target binding.

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would systematically explore how modifications to its different components—the pyrrolidine ring, the hydroxyl group, and the aminobenzoyl group—affect its interaction with specific biological targets.

The pyrrolidine scaffold itself is a key element in many bioactive molecules. nih.gov Research on various pyrrolidine derivatives has demonstrated that the stereochemistry and substitution pattern of the ring can significantly impact biological activity. For instance, in a series of pyrrolidine derivatives synthesized for analgesic and anti-inflammatory activity, the nature and position of substituents on the pyrrolidine and associated phenyl rings were critical for their effects on COX-1 and COX-2 enzymes. nih.gov Similarly, studies on (S)-3-aminopyrrolidine as a scaffold for dual Abl and PI3K inhibitors have shown that modifications at the amino group and other positions on the pyrrolidine ring are crucial for cytotoxicity against cancer cell lines. nih.gov

For this compound, key modifications for SAR studies would include:

Alterations to the aminobenzoyl group: The position of the amino group on the benzoyl ring (ortho, meta, or para) can influence the molecule's electronics and its ability to form hydrogen bonds with a target protein. Furthermore, the amino group can be acylated, alkylated, or replaced with other functional groups to probe the steric and electronic requirements of the binding pocket.

Modification of the pyrrolidin-3-ol moiety: The hydroxyl group at the 3-position of the pyrrolidine ring is a key hydrogen bond donor and acceptor. Its stereochemistry (R or S) can be critical for chiral recognition by a target. The hydroxyl group could also be converted to an ether or an ester to investigate the importance of its hydrogen-bonding capability.

A hypothetical SAR study for a target enzyme might yield data as presented in the interactive table below.

CompoundR1 (on Amino group)R2 (on Pyrrolidine N)Stereochemistry at C3IC50 (nM)
1 HHR/S500
2 AcetylHR/S250
3 HMethylR/S700
4 HHR300
5 HHS800

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.gov The scaffold of this compound contains several functionalities that are amenable to bioisosteric replacement.

The amide linkage in this compound is a key structural feature. While amides are prevalent in pharmaceuticals, they can be susceptible to hydrolysis by proteases. A common bioisosteric replacement for an amide is a 1,2,4-triazole (B32235). Research has shown that a 1,2,4-triazole can effectively mimic the hydrogen bonding interactions of an amide with a target protein, while offering improved metabolic stability. acs.org Other potential bioisosteres for the amide group include oxadiazoles, thiazoles, and tetrazoles. acs.org

The 3-amino group on the benzoyl ring is another site for bioisosteric modification. Depending on the target, it could be replaced with groups like a hydroxyl, methoxy, or chloro group to alter the electronic properties and hydrogen bonding capacity of the aromatic ring.

The pyrrolidine ring itself can be considered a bioisostere for other cyclic systems. Depending on the desired conformational constraints and vector orientations of the substituents, it could be replaced with a piperidine (B6355638), morpholine, or even an acyclic linker. For example, in the development of antitubercular agents, pyrrolidine and piperidine rings have been used to explore the structure-activity relationships of pyridine (B92270) derivatives. mdpi.com

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds, particularly for challenging drug targets. nih.gov FBDD involves screening libraries of low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

With a molecular weight of approximately 192.23 g/mol , this compound fits well within the "rule of three" often used to define fragments (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3). Its structure presents key features for fragment screening:

Hydrogen bonding capabilities: The amino and hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the pyrrolidine ring can act as hydrogen bond acceptors.

Defined 3D structure: The non-planar pyrrolidine ring provides a defined three-dimensional shape that can fit into specific pockets on a protein surface.

Vectors for growth: The amino group on the benzoyl ring and the secondary amine of the pyrrolidine provide clear vectors for chemical elaboration, allowing for the systematic growth of the fragment into a more potent inhibitor.

In a typical FBDD campaign, a library of fragments including this compound would be screened against a target protein using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography. Once a hit is identified, synthetic chemistry would be employed to link it with other fragments or to grow the fragment by adding functional groups that can interact with adjacent regions of the binding site, ultimately leading to a high-affinity ligand.

Advanced Methodologies and Techniques in Studying 1 3 Aminobenzoyl Pyrrolidin 3 Ol

Chemoinformatic Analysis of Related Chemical Space

Chemoinformatic analysis plays a pivotal role in exploring the chemical space surrounding 1-(3-Aminobenzoyl)pyrrolidin-3-ol, enabling the prediction of physicochemical properties, biological activities, and toxicities of related derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in identifying the key structural features that govern the compound's behavior. nih.govnih.govnih.gov

Studies on related pyrrolidine (B122466) and aminobenzoyl derivatives have successfully employed various QSAR approaches, including Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). nih.govresearchgate.netnih.gov These models correlate the three-dimensional structure of the molecules with their biological activity, providing predictive models to guide the design of new, more potent compounds. For instance, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, CoMFA and CoMSIA models revealed that electrostatic and hydrophobic fields were critical for the observed bioactivity. nih.gov Similarly, an analysis of N-benzoyl-L-biphenylalanines as integrin antagonists demonstrated the utility of QSAR in understanding both activity and selectivity profiles. nih.gov

Molecular docking simulations further complement QSAR studies by providing insights into the binding modes of these compounds with their biological targets. nih.govnih.gov By visualizing the interactions between the ligand and the active site of a protein, researchers can understand the key amino acid residues involved and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov This information is invaluable for the rational design of new derivatives of this compound with improved affinity and selectivity.

A summary of chemoinformatic techniques applied to related structures is presented in the table below.

Chemoinformatic TechniqueApplication to Related StructuresKey Findings
CoMFA/CoMSIA Analysis of pyrrolidine derivatives as Mcl-1 inhibitors. nih.govRevealed the importance of steric and electrostatic fields for biological activity.
HQSAR Modeling of pyrrolidine derivatives as gelatinase inhibitors. researchgate.netGenerated a statistically robust model for predicting inhibitory activity.
Molecular Docking Study of pyrrolidine derivatives with COX-1/COX-2 enzymes. nih.govIdentified potential binding modes and key interactions within the enzyme active sites.
ADME/Tox Prediction In silico assessment of novel pyrrolidine-based inhibitors. nih.govPredicted favorable absorption, distribution, metabolism, excretion, and toxicity profiles for newly designed compounds.

Automated Synthesis and Screening Platforms

The synthesis and screening of libraries of compounds related to this compound have been significantly accelerated through the use of automated platforms. These technologies enable high-throughput synthesis and evaluation, facilitating the rapid identification of lead compounds. nih.govrsc.org

Robotic systems, sometimes referred to as "Chemputers," have been developed to automate the entire chemical synthesis process, from reagent handling to purification. physicsworld.com These platforms can perform a wide range of chemical reactions, including the multi-step synthesis of complex molecules, with high reproducibility and minimal human intervention. nih.gov For example, a modular robotic system has been demonstrated to synthesize various pharmaceutical compounds, showcasing the potential for creating diverse libraries of pyrrolidine derivatives. physicsworld.com

Furthermore, nanoscale synthesis and screening technologies allow for the rapid generation and testing of thousands of compounds. rsc.orgnih.gov One such technology, Immediate Drop-on-Demand Technology (I-DOT), utilizes non-contact, pressure-based dispensing to create large libraries of molecules in a miniaturized format. nih.gov A study on the synthesis of iminopyrrolidine derivatives demonstrated the power of this approach by preparing over 1,000 different compounds in a fully automated fashion. nih.gov This high-throughput capability is crucial for exploring the vast chemical space around this compound.

High-throughput screening (HTS) of these compound libraries is often performed using automated systems that can test thousands of compounds for their biological activity in a short period. nih.govnih.gov These assays are typically run in microtiter plates and can be adapted to measure various endpoints, such as enzyme inhibition or cellular toxicity. nih.gov The data generated from HTS can then be used to inform further rounds of chemoinformatic analysis and lead optimization.

Automated PlatformApplicationThroughput
"Chemputer" Robotic System Automated synthesis of complex organic molecules. physicsworld.comCapable of multi-step syntheses without human intervention.
I-DOT Nanoscale Dispensing Automated synthesis of iminopyrrolidine libraries. nih.govOver 1,000 derivatives synthesized in a single run.
Acoustic Dispensing Technology Nanomole-scale synthesis of a compound library in a 1536-well format. rsc.orgEnables on-the-fly synthesis and in situ screening.
Solid-Phase Combinatorial Chemistry Robot Systematic synthesis of a library of nerve-specific contrast agents. nih.govEnables reliable and reproducible creation of chemical libraries.

Advanced Imaging Techniques for Compound Localization (non-human tissue/cell)

Visualizing the subcellular localization of small molecules like this compound is crucial for understanding their mechanism of action. Advanced imaging techniques, particularly super-resolution microscopy, offer the potential to track the distribution of such compounds within non-human cells with high spatial and temporal resolution. nih.govlongdom.org

To enable visualization, the compound of interest typically needs to be fluorescently labeled. This can be achieved by conjugating a fluorophore to the molecule. rsc.orgnih.gov The choice of fluorophore and the site of conjugation are critical to ensure that the biological activity and localization of the parent compound are not significantly altered. springernature.com For instance, studies have shown the successful use of fluorophores like NBD and BODIPY to label pyrrolidine-containing scaffolds for cellular imaging. nih.gov Another approach involves introducing a small, bio-inert chemical group, such as an alkyne, onto the molecule, which can then be "clicked" to a fluorophore after cell fixation, minimizing the impact on cellular processes. springernature.com

Once a fluorescently labeled analog of this compound is developed, advanced microscopy techniques can be employed for its localization. Confocal microscopy can provide three-dimensional images of the compound's distribution within cells. nih.gov For even higher resolution, super-resolution techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM) can overcome the diffraction limit of light, allowing for visualization at the nanoscale. nih.govlongdom.org These methods have been used to trace the distribution of other small molecule drugs in various cellular compartments, including mitochondria and lysosomes. nih.govspringernature.com Such studies can reveal whether the compound reaches its intended target and can provide valuable insights into its off-target effects.

Imaging TechniquePrinciplePotential Application for this compound
Confocal Microscopy Uses a pinhole to reject out-of-focus light, enabling 3D imaging. nih.govTo visualize the overall distribution of a fluorescently labeled analog within cellular compartments.
STORM (Stochastic Optical Reconstruction Microscopy) Uses photo-switchable fluorophores to sequentially image and localize single molecules. nih.govTo achieve nanoscale resolution imaging of the compound's localization, potentially identifying specific protein interactions.
SIM (Structured Illumination Microscopy) Uses patterned illumination to generate super-resolution images. nih.govlongdom.orgTo obtain 3D super-resolution images of the compound's distribution in living or fixed cells.
Live-Cell Imaging Time-lapse microscopy of living cells. nih.govTo track the dynamic changes in the compound's localization over time in response to cellular stimuli.

Microfluidic Approaches for Reaction Optimization and Screening

Microfluidic technologies offer powerful platforms for the optimization of chemical reactions and for high-throughput screening of compounds like this compound. elveflow.comresearchgate.net These systems manipulate small volumes of fluids in micro-scale channels, providing precise control over reaction conditions and enabling rapid analysis. elveflow.com

For reaction optimization, microfluidic reactors allow for the rapid variation of parameters such as temperature, pressure, and reactant concentrations. researchgate.net The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, often leading to higher yields and selectivities compared to traditional batch reactions. elveflow.com Flow chemistry, where reagents are continuously pumped through a microreactor, is particularly well-suited for optimizing the synthesis of heterocyclic compounds like pyrrolidines. durham.ac.uk

Droplet-based microfluidics is a particularly powerful tool for high-throughput screening. nih.govmdpi.com In this approach, picoliter- to nanoliter-sized aqueous droplets are generated in an immiscible oil phase. Each droplet can be considered an independent microreactor, allowing for millions of individual experiments to be performed in a short time. acs.orgnih.gov These platforms can be used for screening enzyme inhibitors by encapsulating the enzyme, substrate, and a potential inhibitor (such as a derivative of this compound) in separate droplets. nih.govrsc.org The reaction progress can be monitored using a fluorescent readout, and droplets containing active inhibitors can be sorted for further analysis. nih.gov This approach has been successfully used for the high-throughput screening of various enzyme activities and inhibitions. acs.orgnih.gov

Microfluidic TechniqueDescriptionApplication in Studying this compound
Flow Chemistry Continuous flow of reagents through a microreactor. elveflow.comdurham.ac.ukOptimization of the synthesis of this compound and its derivatives with precise control over reaction parameters.
Droplet-Based Microfluidics Generation of picoliter- to nanoliter-sized droplets as individual microreactors. nih.govmdpi.comHigh-throughput screening of a library of related compounds for enzyme inhibitory activity.
Gradient Generation Creation of a concentration gradient of an inhibitor within a microchannel. nih.govwashington.eduRapid determination of the IC50 value of this compound or its analogs against a target enzyme.
Integrated Synthesis and Screening Combining microfluidic synthesis with downstream screening assays on a single chip. rsc.orgresearchgate.netAutomated synthesis of a library of derivatives and immediate screening for biological activity, accelerating the discovery process.

Future Research Directions and Unexplored Avenues for 1 3 Aminobenzoyl Pyrrolidin 3 Ol

Development of Novel Synthetic Routes with Improved Sustainability (e.g., green chemistry)

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. researchgate.net Future research will likely focus on developing more sustainable synthetic pathways to 1-(3-Aminobenzoyl)pyrrolidin-3-ol and its analogs. Key areas of exploration include:

Catalyst-Free and Solvent-Free Conditions: Inspired by recent successes in the synthesis of other pyrrolidine-fused compounds, researchers may investigate one-pot, multi-component reactions that proceed under catalyst-free and solvent-free conditions. researchgate.netrsc.org This approach significantly reduces waste and simplifies the purification process.

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.govresearchgate.net Applying this technology to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.

Biosourced Starting Materials: The use of renewable starting materials is a fundamental principle of green chemistry. rsc.org Future synthetic strategies could explore the use of biosourced precursors for the pyrrolidine ring or the aminobenzoyl moiety, thereby reducing the reliance on petrochemical-based feedstocks.

Domino Reactions: Designing domino reaction sequences, where multiple bond-forming events occur in a single pot without the need for isolating intermediates, can significantly improve synthetic efficiency and reduce waste. researchgate.net The development of such a cascade for the synthesis of this compound would be a significant advancement.

Table 1: Green Chemistry Approaches for Pyrrolidine Synthesis

ApproachDescriptionPotential Benefits for this compound SynthesisReferences
Catalyst-Free and Solvent-Free ReactionsReactions that proceed without the need for a catalyst or solvent, often in a one-pot manner.Reduced waste, simplified purification, lower environmental impact. researchgate.netrsc.org
Microwave-Assisted Organic Synthesis (MAOS)Utilizing microwave irradiation to accelerate chemical reactions.Shorter reaction times, higher yields, improved energy efficiency. nih.govresearchgate.net
Use of Biosourced Starting MaterialsEmploying renewable resources as precursors for the synthesis.Reduced dependence on fossil fuels, improved sustainability. rsc.org
Domino ReactionsA sequence of reactions occurring in a single pot without isolating intermediates.Increased synthetic efficiency, reduced solvent and reagent usage. researchgate.net

Exploration of New Biological Targets and Mechanisms (pre-clinical, non-human)

The pyrrolidine nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.govresearchgate.net While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising avenues for preclinical investigation.

Future research should focus on identifying and validating novel biological targets for this compound. This can be achieved through a combination of computational and experimental approaches:

In Silico Target Prediction: Computational tools can be employed to screen this compound against databases of known protein structures, predicting potential binding affinities and identifying novel molecular targets. nih.govf1000research.com This approach can rapidly generate hypotheses for subsequent experimental validation.

Phenotypic Screening: High-throughput screening of the compound across various cell lines and disease models can reveal unexpected biological activities and provide clues to its mechanism of action.

Mechanism of Action Studies: Once a potential target is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its biological effects. This may involve enzyme inhibition assays, receptor binding studies, and analysis of downstream signaling pathways.

Given the diverse biological activities associated with pyrrolidine-containing molecules, potential therapeutic areas to explore for this compound include oncology, neurodegenerative diseases, and infectious diseases. nih.govontosight.ai

Design of Advanced Functional Materials Incorporating the Scaffold

The unique structural features of this compound, particularly the presence of hydrogen bond donors and acceptors, make it an interesting candidate for incorporation into advanced functional materials. The pyrrolidine scaffold itself is utilized in the development of chiral catalysts and ligands. mdpi.com

Future research in this area could explore:

Polymer Chemistry: The amine and hydroxyl groups of the molecule could serve as reactive sites for polymerization, leading to the creation of novel polymers with tailored properties. These materials could find applications in areas such as drug delivery, coatings, and specialty plastics.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds could be exploited to create self-assembling supramolecular structures, such as gels, liquid crystals, or nanotubes. These materials could have applications in sensing, catalysis, and nanotechnology.

Chiral Materials: The stereocenters within the pyrrolidine ring could be leveraged to create chiral materials for applications in asymmetric catalysis or enantioselective separations.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.comnih.gov These technologies can be powerfully applied to the future development of compounds based on the this compound scaffold.

Key applications include:

De Novo Design: AI algorithms can be trained on large datasets of known molecules and their properties to generate novel compound structures with desired characteristics. researchgate.net This could be used to design analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

Predictive Modeling: ML models can be developed to predict the biological activity, toxicity, and physicochemical properties of virtual compounds. nih.gov This allows for the rapid screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: AI and Machine Learning in Compound Design

ApplicationDescriptionPotential Impact on this compound ResearchReferences
De Novo DesignGeneration of novel molecular structures with desired properties using AI algorithms.Creation of new analogs with enhanced biological activity or improved physicochemical properties. researchgate.net
Predictive ModelingUsing ML to predict the properties of virtual compounds.Rapid screening of virtual libraries to identify promising candidates for synthesis. nih.govnih.gov
Lead OptimizationAI-driven suggestions for modifying a lead compound to improve its profile.Accelerated development of drug candidates based on the this compound scaffold. researchgate.netbpasjournals.com

Challenges and Opportunities in Bridging Fundamental Research to Pre-clinical Translation

The path from a promising compound in fundamental research to a preclinical candidate is fraught with challenges. nih.govbiobostonconsulting.comnih.gov For this compound, these hurdles will need to be systematically addressed.

Challenges:

Target Identification and Validation: A clear understanding of the compound's mechanism of action and its specific molecular targets is paramount for successful preclinical development.

Pharmacokinetics and ADMET Profiling: Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial to identify potential liabilities.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for producing the quantities of the compound required for preclinical studies.

Opportunities:

Privileged Scaffold: The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, which may increase the likelihood of finding biologically active derivatives. nih.govresearchgate.net

Unexplored Chemical Space: The specific combination of functional groups in this compound represents a relatively unexplored area of chemical space, offering the potential for novel discoveries.

Technological Advances: The availability of advanced technologies such as high-throughput screening, in silico modeling, and AI-driven drug design can help to mitigate some of the challenges and accelerate the translation process. bpasjournals.com

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminobenzoyl)pyrrolidin-3-ol, considering yield and purity?

Methodological Answer:

  • Key Steps :
    • Aminobenzoylation : React pyrrolidin-3-ol with 3-aminobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
    • Purification : Perform column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
    • Yield Optimization : Adjust reaction time (12–24 hours) and temperature (0°C to room temperature) to balance reactivity and side-product formation .
  • Critical Parameters :
    • Avoid excess acyl chloride to minimize diacylation byproducts.
    • Use inert conditions to preserve the amino group’s integrity .

Q. How can the purity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities <0.1%. Compare retention times and mass spectra (expected [M+H]+ at m/z ~247) with standards .
    • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR. Key signals include:
  • Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet).
  • Aromatic protons (aminobenzoyl): δ 6.5–7.5 ppm .
    3. Elemental Analysis : Validate C, H, N composition (theoretical: C 63.54%, H 6.39%, N 11.86%) .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Integrated Approach :
    • FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine and aromatic regions to confirm regiochemistry .
    • X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. How to design experiments to determine the compound’s stereochemistry and its impact on biological activity?

Methodological Answer:

  • Stereochemical Analysis :
    • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Compare elution profiles with racemic standards .
    • Biological Assays : Test enantiomers in receptor-binding assays (e.g., GABAA_A or serotonin receptors) to correlate stereochemistry with activity. Use IC50_{50} values and molecular docking simulations to rationalize differences .
  • Data Interpretation :
    • A 10-fold difference in IC50_{50} between enantiomers suggests stereospecific interactions .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Verification : Re-examine impurity profiles (e.g., residual solvents, diastereomers) using LC-MS and 1^1H NMR .
    • Assay Variability : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize inter-lab variability. Use positive controls (e.g., known GABA agonists) .
    • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to experimental design .

Q. How to conduct SAR studies to modify the aminobenzoyl group for enhanced efficacy?

Methodological Answer:

  • SAR Workflow :
    • Scaffold Modifications :
  • Replace the 3-aminobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
    2. Activity Testing :
  • Screen analogs in enzymatic inhibition assays (e.g., COX-2) or cellular uptake studies. Measure logP values to correlate lipophilicity with membrane permeability .
    3. Computational Modeling :
  • Perform molecular dynamics simulations to predict binding modes in target proteins (e.g., kinases). Prioritize analogs with improved docking scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.